5-Methoxy-3-nitropyridin-2-ol
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Overview
Description
5-Methoxy-3-nitropyridin-2-ol is a chemical compound with the molecular formula C₆H₆N₂O₄ It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 3-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitropyridin-2-ol typically involves the nitration of 5-methoxypyridin-2-ol. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions usually require controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-nitropyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification and acylation, to form ester and acyl derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst are commonly used.
Substitution: Acyl chlorides and acid anhydrides are typical reagents for acylation reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ester and acyl derivatives.
Scientific Research Applications
5-Methoxy-3-nitropyridin-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methoxy-3-nitropyridin-2-ol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridin-2-ol: Similar structure but lacks the methoxy group.
5-Methoxypyridin-2-ol: Similar structure but lacks the nitro group.
5-Methoxy-3-nitropyridine: Similar structure but lacks the hydroxyl group
Uniqueness
5-Methoxy-3-nitropyridin-2-ol is unique due to the presence of all three functional groups (methoxy, nitro, and hydroxyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methoxy-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSZUDACJQPBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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